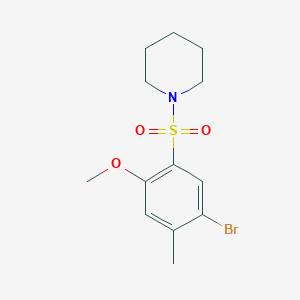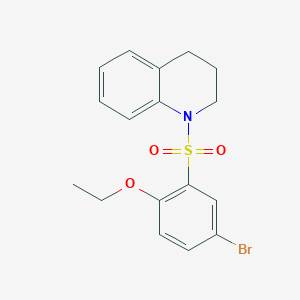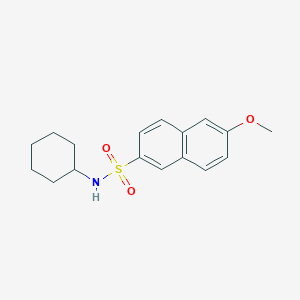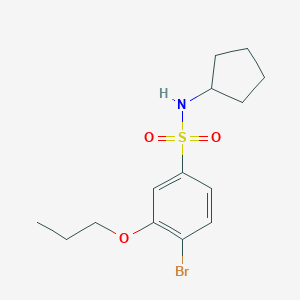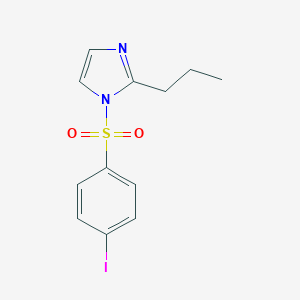
1-(4-IODOBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Iodophenyl)sulfonyl]-2-propyl-1H-imidazole is a chemical compound with the molecular formula C₁₂H₁₃IN₂O₂S. It is characterized by the presence of an iodophenyl group, a sulfonyl group, and an imidazole ring.
Preparation Methods
The synthesis of 1-(4-IODOBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the iodophenyl and sulfonyl precursors.
Reaction Conditions: The iodophenyl precursor is reacted with a sulfonyl chloride in the presence of a base to form the sulfonyl iodophenyl intermediate.
Formation of Imidazole Ring: The intermediate is then subjected to cyclization with a suitable reagent to form the imidazole ring, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[(4-Iodophenyl)sulfonyl]-2-propyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions, forming various cyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Iodophenyl)sulfonyl]-2-propyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(4-IODOBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The iodophenyl group can interact with proteins and enzymes, affecting their function. The sulfonyl group can participate in redox reactions, altering the cellular redox state. The imidazole ring can bind to metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-[(4-Iodophenyl)sulfonyl]-2-propyl-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)sulfonyl]-2-propyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine.
1-[(4-Chlorophenyl)sulfonyl]-2-propyl-1H-imidazole: Similar structure but with a chlorine atom instead of iodine.
1-[(4-Fluorophenyl)sulfonyl]-2-propyl-1H-imidazole: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of 1-(4-IODOBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE lies in its specific chemical properties conferred by the iodine atom, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H13IN2O2S |
|---|---|
Molecular Weight |
376.22 g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C12H13IN2O2S/c1-2-3-12-14-8-9-15(12)18(16,17)11-6-4-10(13)5-7-11/h4-9H,2-3H2,1H3 |
InChI Key |
VNAOTXSGGQEDPG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


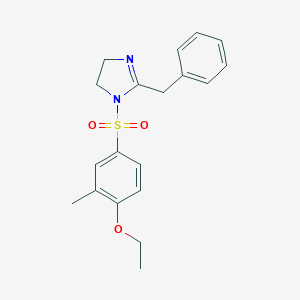
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
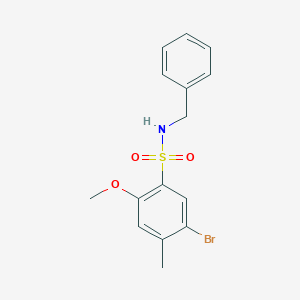
![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)
![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)
